Agglomerin C is a natural product belonging to the class of tetronate antibiotics, which are metabolites produced by the bacterium Pantoea agglomerans. This compound was first isolated in 1989 from river water in Kobe, Japan. Agglomerin C, along with its analogs Agglomerin A, B, and D, exhibits antibiotic properties primarily against anaerobic bacteria while showing weaker activity against aerobic strains. The structural elucidation of these compounds was achieved in 1990, revealing that they differ mainly in the composition of their acyl chains attached to a tetronate ring .
Agglomerin C is derived from Pantoea agglomerans, a bacterium that has been studied for its antimicrobial properties. This organism is known for producing various bioactive compounds, including other tetronates and antibiotics . The biosynthetic gene cluster responsible for the production of agglomerins spans approximately 12 kilobases and encodes seven open reading frames involved in the synthesis of these compounds .
Agglomerin C is classified as a tetronate antibiotic. This classification is based on its chemical structure, which features a unique tetronic acid moiety linked to an acyl chain. The tetronate antibiotics are characterized by their ability to inhibit bacterial growth, particularly against anaerobic bacteria .
The biosynthesis of Agglomerin C involves a series of enzymatic reactions facilitated by specific genes within the biosynthetic gene cluster. The process begins with the formation of glyceryl-S-acyl carrier protein derived from D-1,3-bisphosphoglycerate. This intermediate is then acylated using 3-oxoacyl-CoA thioester, which is sourced from primary metabolic pathways. The key enzymes involved include:
The entire process is orchestrated through a complex interplay of enzymatic activities that modify precursor molecules into the final antibiotic structure. The specific conditions under which these reactions occur, such as temperature and pH, can significantly influence yield and purity.
Agglomerin C features a tetronic acid core with an attached acyl chain. The structural formula reveals an exocyclic double bond that is characteristic of this class of compounds. The variations in the acyl chain among different agglomerins contribute to their distinct biological activities and potencies against various bacterial strains .
The molecular weight of Agglomerin C is approximately 400 g/mol, with specific structural configurations that can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These methods provide detailed insights into the compound's stereochemistry and functional groups.
Agglomerin C undergoes several chemical reactions that define its functionality as an antibiotic. Key reactions include:
These reactions are critical for activating the compound's antimicrobial properties against target bacteria .
The reaction mechanisms often involve enzyme-catalyzed steps that ensure specificity and efficiency. For instance, the acylation step requires precise enzyme-substrate interactions to produce the desired acylated product without unwanted side reactions.
Agglomerin C exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways in target organisms. The exact mechanism may involve interference with specific enzymes crucial for cell division or metabolism in anaerobic bacteria.
Studies have shown that agglomerins exhibit moderate activity against both Gram-positive and Gram-negative anaerobic bacteria, suggesting a broad spectrum of action within this group . Quantitative assays have demonstrated effective minimum inhibitory concentrations (MICs) against various strains.
Agglomerin C typically appears as a white to off-white powder. It has moderate solubility in organic solvents but limited solubility in water, which affects its formulation for pharmaceutical applications.
The chemical stability of Agglomerin C can be influenced by factors such as temperature, pH, and exposure to light. Stability studies indicate that it retains activity over a range of conditions but may degrade under extreme environments .
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis and formulation processes.
Agglomerin C has potential applications in microbiology and pharmacology due to its antibiotic properties. It can be utilized in:
Research continues into optimizing its use in clinical settings and understanding its full range of biological activities .
Agglomerin C was first isolated in 1989 by Shoji et al. from a bacterial strain (then classified as Enterobacter agglomerans) found in river water samples collected in Kobe, Japan [1] [10]. The compound was one of four structurally related agglomerins (A–D) purified from the culture broth through solvent extraction and chromatographic techniques. Agglomerin C constituted approximately 24% of the total agglomerin yield, making it the third most abundant component after agglomerins A (38%) and B (30%) [1]. The sodium salt of agglomerin C was obtained as colorless crystalline powders, soluble in lower alcohols but insoluble in water or nonpolar organic solvents [1] [10]. Initial characterization identified its molecular formula as C₁₇H₂₅O₄Na through elemental analysis and mass spectrometry, distinguishing it from other agglomerins by its unique acyl chain length [10]. Structural elucidation in 1990 confirmed its identity as 3-[(Z)-1-hydroxyalkylidene]-5-methylenetetrahydrofuran-2,4-dione, featuring a 15-carbon acyl chain [1].
The producer organism, Pantoea agglomerans, is a ubiquitous, facultatively anaerobic, Gram-negative bacterium within the family Erwiniaceae [2] [5] [8]. Originally designated Bacillus agglomerans by Beijerinck in 1888, it underwent multiple reclassifications (including Enterobacter agglomerans and Erwinia herbicola) before its current taxonomic placement in 1989 [2] [5] [6]. Genotypic analyses reveal significant diversity among strains, with plant-associated isolates often differing genetically from clinical variants [5].
P. agglomerans thrives in diverse ecological niches:
Ecologically, P. agglomerans contributes to ecosystem homeostasis through antagonism against phytopathogens, bioremediation, and symbiotic interactions. Its antibiotic synthesis, including agglomerins and pantocins, underscores its role in microbial competition [5].
Agglomerin C belongs to the linear tetronate antibiotics, characterized by a 5-membered lactone ring (tetronic acid) fused to a hydrophobic acyl chain [1] [3]. This class includes structurally related compounds such as tetronomycin, tetronasin, and RK-682, which share the tetronate core but differ in polyketide-derived appendages and ring systems [3] [9]. Key classification features include:
Table 1: Classification Attributes of Agglomerin C
Property | Description |
---|---|
Core Structure | 4-Hydroxy-5-methylidenefuran-2(5H)-one (tetronate ring) |
Acyl Chain | C15 linear chain derived from primary metabolism |
Biosynthetic Origin | Hybrid polyketide-glycerol pathway |
Biological Activity | Antibacterial (anaerobe-selective) |
Unlike spirotetronates (e.g., abyssomicin C), which feature additional fused ring systems, agglomerin C has a linear architecture. Its biosynthesis involves a 12 kb gene cluster encoding seven enzymes that catalyze the condensation of glycerol-3-phosphate (from D-1,3-bisphosphoglycerate) with a 3-oxoacyl-CoA thioester precursor [1] [3]. The acyl chain length (C15) distinguishes it from agglomerins A (C13), B (C11), and D (C17) [1].
Table 2: Comparative Structural Features of Agglomerins
Agglomerin | Molecular Formula | Acyl Chain Length | Relative Abundance (%) |
---|---|---|---|
A | C₁₅H₂₁O₄Na | C13 | 38 |
B | C₁₇H₂₃O₄Na | C11 | 30 |
C | C₁₇H₂₅O₄Na | C15 | 24 |
D | C₁₉H₂₇O₄Na | C17 | 8 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5